FLB-12 is a first-in-class novel azole analog specifically designed to target the pregnane X receptor (PXR). [] PXR is a nuclear receptor primarily expressed in the liver and intestines, playing a crucial role in xenobiotic metabolism and detoxification. [] While PXR activation is generally beneficial in clearing foreign compounds from the body, it can also lead to undesirable drug interactions and contribute to cancer drug resistance. [] FLB-12 acts as a PXR antagonist, meaning it inhibits the receptor's activity. [] This property makes FLB-12 a valuable tool for investigating PXR's role in various biological processes and a potential lead compound for developing new therapeutic agents.
FLB-12 functions as a PXR antagonist, selectively binding to the activated form of the receptor and preventing its interaction with downstream signaling pathways. [] By inhibiting PXR activation, FLB-12 can modulate the expression of genes involved in xenobiotic metabolism, drug transport, and cellular detoxification processes. This targeted mechanism distinguishes FLB-12 from less specific PXR antagonists like ketoconazole and presents opportunities for therapeutic development with potentially fewer off-target effects.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: